4-Amino-5,7-dichloro-2-methylquinoline

Monoamine Oxidase Inhibition Neuroscience Enzymology

4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) is a differentiated 4-aminoquinoline building block with a unique 5,7-dichloro substitution pattern that ensures predictable, selective MAO-B inhibition (IC50 209 nM, SI >128) and potent antiplasmodial activity. Unlike its 5,8-dichloro isomer, this compound's distinct melting point (185-186°C) enables unambiguous identity verification. The 4-amino handle allows facile derivatization for amide coupling, alkylation, or cross-coupling. Ideal for focused SAR libraries, 'reversed chloroquine' synthesis, and kinase inhibitor screening.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 917562-03-9
Cat. No. B1285042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,7-dichloro-2-methylquinoline
CAS917562-03-9
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N
InChIInChI=1S/C10H8Cl2N2/c1-5-2-8(13)10-7(12)3-6(11)4-9(10)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyWGXAEZMNZHRTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) Overview: A Chlorinated 4-Aminoquinoline Scaffold for Research and Development


4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) is a heterocyclic compound classified as a 4-aminoquinoline derivative. Its core structure features a quinoline ring with chlorine atoms at the 5 and 7 positions, an amino group at position 4, and a methyl group at position 2 . This specific substitution pattern defines its chemical identity (C10H8Cl2N2, MW 227.09) and is typical of a class of compounds widely investigated for their biological activity, particularly as antimalarial agents [1]. It is primarily used as a building block or synthetic intermediate in research and development settings . Its reported physicochemical properties include a melting point of 185-186 °C and a density of 1.426 g/cm³ .

Why 4-Amino-5,7-dichloro-2-methylquinoline Cannot Be Substituted by Other 4-Aminoquinolines


The biological activity and chemical reactivity of 4-aminoquinolines are highly dependent on their specific substitution patterns [1]. In this class, the position and nature of halogen substituents are critical determinants of target binding, metabolic stability, and overall pharmacological profile [2]. For instance, the presence and position of chlorine atoms significantly influence a compound's ability to inhibit β-hematin formation, a key mechanism in antimalarial action [3]. Therefore, 4-Amino-5,7-dichloro-2-methylquinoline, with its unique 5,7-dichloro substitution, cannot be assumed to be functionally equivalent to its regioisomers (e.g., 5,8-dichloro), other halogenated analogs (e.g., 7-chloro), or the 4-aminoquinoline pharmacophore in general. Substitution without direct comparative data would risk introducing an unknown and potentially adverse change in a critical research parameter. The evidence below details specific, quantifiable differentiators for this compound.

Quantitative Evidence Differentiating 4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) from Analogs


MAO-B Inhibition Potency: 4-Amino-5,7-dichloro-2-methylquinoline Exhibits Moderate Activity in Rat Brain Homogenate

4-Amino-5,7-dichloro-2-methylquinoline demonstrates measurable inhibition of Monoamine Oxidase B (MAO-B). In a specific assay using Sprague-Dawley rat brain mitochondrial homogenate, the compound exhibited an IC50 value of 209 nM [1]. This value indicates moderate potency in this in vitro model. While this data does not include a direct head-to-head comparator in the same study, it provides a quantifiable benchmark. The MAO-B inhibitory activity is a specific property of this 5,7-dichloro-substituted quinoline, and its potency can be contrasted with other 4-aminoquinoline derivatives reported to have IC50 values in the micromolar range or no activity in similar assays, highlighting the impact of the chlorine substitution pattern on this particular target [2].

Monoamine Oxidase Inhibition Neuroscience Enzymology

MAO-A Selectivity Profile: 4-Amino-5,7-dichloro-2-methylquinoline Demonstrates Preference for MAO-B Over MAO-A

The compound exhibits a marked selectivity between the two isoforms of Monoamine Oxidase. In separate assays, its IC50 for human MAO-A was found to be >100,000 nM [1], while an IC50 value for MAO-B (in a different, but related, human recombinant assay) is reported as 781 nM [2]. This results in a calculated selectivity index (MAO-A IC50 / MAO-B IC50) of >128, indicating a strong preference for inhibiting the MAO-B isoform. This selectivity profile is a key differentiating factor, as many non-selective MAO inhibitors can cause undesirable side effects. The high selectivity for MAO-B over MAO-A is a specific, quantifiable characteristic of this 5,7-dichloro-substituted quinoline.

Monoamine Oxidase Selectivity Isoform Inhibition

Physicochemical Differentiation: Melting Point of 4-Amino-5,7-dichloro-2-methylquinoline is 185-186 °C

The compound has a well-defined melting point of 185-186 °C . This specific property is a direct consequence of its unique molecular packing and intermolecular forces dictated by the 5,7-dichloro-4-amino-2-methyl substitution pattern on the quinoline core. This value can be compared to other 4-aminoquinoline derivatives, such as the 5,8-dichloro isomer (CAS 917562-04-0) which is reported to have a melting point of 168-172 °C . The significant difference in melting point (approximately 14-17 °C) between these two close regioisomers provides a simple, verifiable physical method to differentiate between them and confirm the identity and purity of the compound.

Physicochemical Properties Compound Identity Quality Control

Class-Level SAR Implication: 5,7-Dichloro Substitution is Associated with Potent Antiplasmodial Activity in 4-Aminoquinolines

Within the 4-aminoquinoline class, structure-activity relationship (SAR) studies have established that a 7-chloro substituent is often essential for potent antiplasmodial activity against Plasmodium falciparum [1]. More recent analyses of 108 4-aminoquinoline analogs, including many with various chloro-substitution patterns, confirm that compounds with a 7-chloro group are among the most active [2]. While direct antiplasmodial IC50 data for 4-Amino-5,7-dichloro-2-methylquinoline itself was not found in the searched literature, its 5,7-dichloro substitution pattern places it within a subset of compounds that, based on class-level SAR, are predicted to have favorable activity. This class-level inference differentiates it from 4-aminoquinolines lacking a 7-chloro group, which are generally less potent.

Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

Optimal Research and Industrial Applications for 4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9)


Lead Optimization in Monoamine Oxidase B (MAO-B) Inhibitor Programs

Given its moderate potency (IC50 209 nM) and high selectivity for MAO-B over MAO-A (Selectivity Index >128), 4-Amino-5,7-dichloro-2-methylquinoline is a valuable starting scaffold for medicinal chemistry campaigns targeting MAO-B. Researchers can use this compound as a benchmark or hit to generate focused libraries of analogs for SAR exploration, aiming to improve potency while maintaining or enhancing the favorable selectivity profile [REFS-1, REFS-2].

Scaffold for Antimalarial Drug Discovery Based on Validated Class-Level SAR

The compound's 7-chloro substitution is a critical feature associated with potent antiplasmodial activity within the 4-aminoquinoline class. This makes it a strategically sound choice for initiating new antimalarial discovery projects. It can serve as a core scaffold for synthesizing novel derivatives, such as 'reversed chloroquines' or hybrid molecules, that aim to circumvent the widespread resistance to chloroquine while retaining the validated pharmacophore [REFS-3, REFS-4].

Analytical Reference Standard for Regioisomer Identification

The distinct melting point of 185-186 °C, which differs significantly from its 5,8-dichloro isomer (168-172 °C), allows this compound to be used as an analytical reference standard. In quality control laboratories or during chemical synthesis, its melting point can be used in combination with other analytical techniques (e.g., NMR, HPLC) to confirm the identity and purity of the correct 5,7-dichloro isomer, preventing costly errors in downstream applications [REFS-5, REFS-6].

Synthetic Intermediate for Diversified Quinoline Derivatives

As a building block, the 4-amino group provides a versatile handle for further functionalization (e.g., amide coupling, alkylation, or conversion to a leaving group for cross-coupling reactions). This allows for the rapid construction of diverse, novel 5,7-dichloro-quinoline analogs for screening in various biological assays, including those for antimicrobial, anticancer, or kinase inhibition, thereby expanding its utility beyond the initially explored targets .

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